molecular formula C10H12N2O B13109588 1-(2-Methyl-2H-indazol-6-yl)ethanol

1-(2-Methyl-2H-indazol-6-yl)ethanol

Cat. No.: B13109588
M. Wt: 176.21 g/mol
InChI Key: KHUQUHLCOVWWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-2H-indazol-6-yl)ethanol is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features a methyl group at the 2-position of the indazole ring and an ethanol group at the 1-position. Indazole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-2H-indazol-6-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-azidobenzaldehydes with amines, which can be performed without a catalyst and solvent . Another approach involves the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2H-indazol-6-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl group or other positions on the indazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 1-(2-Methyl-2H-indazol-6-yl)acetaldehyde or 1-(2-Methyl-2H-indazol-6-yl)acetic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2H-indazol-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-2H-indazol-6-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanol group allows for additional functionalization and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-methylindazol-6-yl)ethanol

InChI

InChI=1S/C10H12N2O/c1-7(13)8-3-4-9-6-12(2)11-10(9)5-8/h3-7,13H,1-2H3

InChI Key

KHUQUHLCOVWWQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NN(C=C2C=C1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.